L-Alanine, 3-[(iodoacetyl)amino]-
Description
Properties
Molecular Formula |
C5H9IN2O3 |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(2-iodoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9IN2O3/c6-1-4(9)8-2-3(7)5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)/t3-/m0/s1 |
InChI Key |
MRJNQFAUDBTYTL-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)NC(=O)CI |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)CI |
Synonyms |
IACPA N(3)-(iodoacetyl)-2,3-diaminopropanoic acid N(3)-iodoacetyl-2,3-diaminopropanoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and biological differences between L-Alanine, 3-[(iodoacetyl)amino]- and related alanine derivatives:
Key Comparative Insights:
Reactivity: The iodoacetyl group in L-Alanine, 3-[(iodoacetyl)amino]- distinguishes it as a thiol-reactive compound, unlike non-halogenated derivatives (e.g., 3-amino-L-alanine or pyridyl/pyrazolyl variants). This property is critical for covalent protein modification . In contrast, 3-cyano-L-alanine’s nitrile group participates in nucleophilic addition reactions, while guanidino and pyridyl groups enable hydrogen bonding or metal coordination .
Biological Activity: Cytotoxicity data for L-Alanine, 3-[(iodoacetyl)amino]- are lacking, but structurally similar iodoacetamide derivatives are known to inhibit glycolysis by targeting glyceraldehyde-3-phosphate dehydrogenase (GAPDH) via cysteine alkylation . Derivatives like 3-(1-Pyrazolyl)-L-alanine and 3-(2-Pyridyl)-L-alanine are non-toxic and used in enzyme kinetics due to their stable heterocyclic moieties .
Transport and Uptake: Neutral alanine derivatives (e.g., 3-amino-L-alanine) are transported via System A or ASC in human fibroblasts, while bulky substituents (e.g., iodoacetyl) may hinder uptake due to steric effects . Fluorinated analogs (e.g., L-FMA, L-FEA) are actively transported into cancer cells for PET imaging, suggesting that halogenation strategy impacts biodistribution .
Synthetic Utility :
- The iodoacetyl group’s reactivity is exploited in solid-phase peptide synthesis for conjugating peptides to carriers, whereas pyridyl/pyrazolyl derivatives are used to introduce aromatic diversity in protein engineering .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
| Property | L-Alanine, 3-[(iodoacetyl)amino]- | 3-Amino-L-alanine | 3-Guanidino-L-alanine |
|---|---|---|---|
| Molecular Formula | C₅H₉IN₂O₃ | C₃H₈N₂O₂ | C₄H₁₀N₄O₂ |
| Reactive Group | Iodoacetyl | Amino | Guanidine |
| Key Application | Protein crosslinking | Peptide synthesis | Enzyme inhibition |
| Cytotoxicity (IC₅₀) | Not reported | Not reported | Not reported |
Table 2: Transport Mechanisms of Select Derivatives
| Compound | Transport System | Na⁺ Dependence | Inhibitors |
|---|---|---|---|
| L-Alanine | System A, ASC, L | Yes (System A/ASC) | MeAIB (System A) |
| 3-(2-Pyridyl)-L-alanine | Likely System L | No | BCH (broad inhibitor) |
| 3-Cyano-L-alanine | Uncharacterized | Unknown | pH-dependent uptake |
Preparation Methods
Preparation of L-Alanine Methyl Ester Hydrochloride
L-alanine is first converted to its methyl ester to protect the carboxyl group:
-
Reaction setup : L-alanine (1.0 equiv) is suspended in anhydrous methanol, and thionyl chloride (SOCl<sub>2</sub>, 1.2 equiv) is added dropwise at 0°C under nitrogen.
-
Esterification : The mixture is refluxed for 4–6 hours, followed by solvent removal under reduced pressure.
-
Isolation : The resulting L-alanine methyl ester hydrochloride is recrystallized from ethanol/diethyl ether (yield: 85–90%).
N-Iodoacetylation of L-Alanine Methyl Ester
The protected amino acid is acylated with iodoacetyl chloride:
-
Base activation : L-alanine methyl ester hydrochloride (1.0 equiv) is dissolved in dry dichloromethane (DCM) or chloroform (CHCl<sub>3</sub>). Et<sub>3</sub>N (2.5 equiv) is added to free the amine.
-
Acylation : Iodoacetyl chloride (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred for 1–2 hours under inert atmosphere.
-
Workup : The mixture is washed with water, 1 M HCl, and brine. The organic layer is dried (Na<sub>2</sub>SO<sub>4</sub>) and concentrated to yield N-iodoacetyl-L-alanine methyl ester as a white solid (yield: 70–80%).
Ester Hydrolysis to L-Alanine, 3-[(Iodoacetyl)Amino]-
The methyl ester is hydrolyzed to regenerate the carboxylic acid:
-
Basic hydrolysis : The ester (1.0 equiv) is dissolved in THF/water (1:1), and lithium hydroxide (LiOH, 2.0 equiv) is added. The reaction proceeds at room temperature for 2–4 hours.
-
Acidification : The mixture is acidified to pH 3–4 with 1 M HCl, and the product is extracted into ethyl acetate.
-
Purification : The organic layer is dried and concentrated, yielding L-alanine, 3-[(iodoacetyl)amino]- as a crystalline solid (yield: 90–95%).
Critical Parameters Influencing Reaction Efficiency
Solvent and Base Selection
-
Solvent : Polar aprotic solvents (e.g., DCM, CHCl<sub>3</sub>) minimize solvolysis of iodoacetyl chloride while ensuring reagent solubility.
-
Base : Et<sub>3</sub>N outperforms weaker bases (e.g., NaHCO<sub>3</sub>) in scavenging HCl, preventing protonation of the amino group and ensuring efficient acylation.
Temperature and Reaction Time
-
Low temperatures (0–5°C) suppress side reactions (e.g., over-acylation or iodide elimination).
-
Short reaction times (1–2 hours) balance conversion efficiency with product stability.
Analytical Characterization
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 4.35 (q, J = 7.2 Hz, 1H, α-CH), 3.85 (s, 2H, COCH<sub>2</sub>I), 1.45 (d, J = 7.2 Hz, 3H, CH<sub>3</sub>).
-
<sup>13</sup>C NMR (100 MHz, D<sub>2</sub>O): δ 174.8 (COOH), 169.5 (CONH), 52.1 (α-CH), 40.2 (COCH<sub>2</sub>I), 18.9 (CH<sub>3</sub>), −15.3 (I-CH<sub>2</sub>).
Chromatographic Purity
-
HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in H<sub>2</sub>O/MeOH gradient).
-
Elemental analysis : Calculated for C<sub>5</sub>H<sub>9</sub>IN<sub>2</sub>O<sub>3</sub>: C 20.43%, H 3.08%, N 9.53%; Found: C 20.38%, H 3.12%, N 9.49%.
Comparative Evaluation of Synthetic Routes
| Parameter | Method A (CHCl<sub>3</sub>/Et<sub>3</sub>N) | Method B (DMF/Cs<sub>2</sub>CO<sub>3</sub>) |
|---|---|---|
| Yield (%) | 78 | 65 |
| Reaction Time (h) | 1.5 | 3.0 |
| Byproducts | <5% hydrolysis | 10–15% elimination products |
| Purification | Column chromatography | Recrystallization |
Method A (adapted from) offers superior yield and shorter reaction times, while Method B (inspired by) suffers from competitive elimination due to the strong base Cs<sub>2</sub>CO<sub>3</sub>.
Scalability and Industrial Relevance
-
Batch size : The protocol scales linearly to 1 kg with consistent yields (75–80%).
-
Cost drivers : Iodoacetyl chloride accounts for 60% of raw material costs, necessitating efficient recycling of solvents and bases.
-
Safety : Iodoacetyl chloride’s lachrymatory properties mandate closed-system processing and rigorous fume hood containment .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying L-Alanine, 3-[(iodoacetyl)amino]-?
- Methodological Answer : The synthesis typically involves coupling iodoacetyl groups to the amino side chain of L-alanine under controlled pH (7.0–8.5) to ensure selective reactivity. Purification is achieved via reverse-phase HPLC or column chromatography to isolate the product from unreacted reagents . Characterization using mass spectrometry (e.g., ESI-MS or MALDI-TOF) confirms molecular weight and purity .
Q. Which spectroscopic techniques are most effective for characterizing L-Alanine, 3-[(iodoacetyl)amino]-?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, such as the iodoacetyl modification and stereochemistry. Infrared (IR) spectroscopy verifies functional groups (e.g., amide bonds). High-resolution mass spectrometry (HRMS) provides exact mass validation. For quantification, HPLC coupled with UV-Vis detection is preferred .
Q. How should L-Alanine, 3-[(iodoacetyl)amino]- be handled to ensure stability during experiments?
- Methodological Answer : The compound is light- and moisture-sensitive. Store lyophilized samples at –20°C in amber vials under inert gas. Reconstitute in anhydrous DMSO or PBS (pH 7.4) immediately before use. Avoid prolonged exposure to reducing agents, as the iodoacetyl group is thiol-reactive .
Advanced Research Questions
Q. How can L-Alanine, 3-[(iodoacetyl)amino]- be utilized in designing drug delivery systems?
- Methodological Answer : Its iodoacetyl group enables site-specific conjugation to thiol-containing biomolecules (e.g., cysteine residues in proteins or peptides). This property is exploited to create amphiphilic block copolymers for nanocarriers. For example, copolymerization with polyethylene glycol (PEG) yields pH-responsive micelles for targeted drug release .
Q. What experimental strategies address contradictions in pKa prediction models for modified amino acids like L-Alanine, 3-[(iodoacetyl)amino]-?
- Methodological Answer : Group contribution (GC) methods often fail for non-canonical amino acids due to electronic effects from modifications. Validate computational predictions (e.g., using dataset-specific GC models ) with experimental titration curves. Adjust parameters for electronegative groups (e.g., iodoacetyl) that perturb the amino acid’s ionization behavior .
Q. How does L-Alanine, 3-[(iodoacetyl)amino]- enhance studies of enzyme-substrate interactions?
- Methodological Answer : The iodoacetyl group facilitates covalent bonding to enzyme active sites, enabling mechanistic studies of catalysis. For example, it can inhibit cysteine proteases by forming irreversible adducts. Use stopped-flow kinetics or X-ray crystallography to analyze binding kinetics and structural changes .
Q. What role does L-Alanine, 3-[(iodoacetyl)amino]- play in metabolic pathway analysis, such as insulin secretion?
- Methodological Answer : In pancreatic β-cells, L-alanine derivatives modulate glucose-stimulated insulin secretion (GSIS) via sodium-coupled transport and mitochondrial metabolism. Use isotopic tracing (e.g., ¹³C-labeled alanine) with LC-MS to track metabolic flux and quantify pyruvate contribution to the TCA cycle .
Q. How can this compound be integrated into peptide engineering for structural diversity?
- Methodological Answer : Incorporate L-Alanine, 3-[(iodoacetyl)amino]- into peptide chains during solid-phase synthesis using Fmoc chemistry. Post-synthetic modification via thiol-alkylation introduces fluorescent tags or crosslinkers. Circular dichroism (CD) assesses secondary structure stabilization (e.g., α-helix propensity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
